molecular formula C7H3N3O2 B12357282 Pyrido[2,3-d]pyridazine-5,8-dione CAS No. 91533-15-2

Pyrido[2,3-d]pyridazine-5,8-dione

Cat. No.: B12357282
CAS No.: 91533-15-2
M. Wt: 161.12 g/mol
InChI Key: ZMTNWEPNFQMNAW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system consisting of pyridine and pyridazine rings, which are known for their diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyridazine-5,8-dione typically involves the annulation of the 2-pyridone pattern. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce reduced derivatives with altered electronic properties .

Scientific Research Applications

Pyrido[2,3-d]pyridazine-5,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have elucidated the structural features that enable this dual inhibition of COX-1 and COX-2 .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.

    Pyrido[2,3-d]pyrimidine: Another fused ring system with similar structural features.

Uniqueness

Pyrido[2,3-d]pyridazine-5,8-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

91533-15-2

Molecular Formula

C7H3N3O2

Molecular Weight

161.12 g/mol

IUPAC Name

pyrido[2,3-d]pyridazine-5,8-dione

InChI

InChI=1S/C7H3N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H

InChI Key

ZMTNWEPNFQMNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=NC2=O)N=C1

Origin of Product

United States

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